CNS Penetration and Brain AChE Reactivation vs. 2-PAM and DAM
In a direct in vivo head-to-head comparison in sarin-poisoned guinea pigs, MINA produced significant reactivation of brain AChE, whereas the gold-standard quaternary oxime 2-PAM and the related tertiary oxime DAM did not. At low doses (11-75 mg/kg), MINA increased brain AChE activity, but not peripheral AChE, demonstrating its unique CNS selectivity [1]. At a higher dose (175 mg/kg), MINA reactivated brain AChE from 4.8% to 12.8% of control activity, a 2.7-fold increase, while 2-PAM showed no effect on brain AChE [1]. MINA also terminated sarin-induced seizures at a dose of 35 mg/kg, an effect not observed with any quaternary oxime [1].
| Evidence Dimension | In vivo brain AChE reactivation post-sarin intoxication |
|---|---|
| Target Compound Data | Increased brain AChE activity from 4.8% to 12.8% of control at 175 mg/kg |
| Comparator Or Baseline | 2-PAM: No significant reactivation of brain AChE. DAM: Low dose (11-75 mg/kg) showed no significant brain AChE reactivation. |
| Quantified Difference | MINA showed a 2.7-fold increase in brain AChE activity; 2-PAM and DAM showed no significant change. |
| Conditions | Guinea pigs, s.c. 1.0 x LD50 sarin, i.m. oxime treatment 5 min post-exposure, tissue collected at 60 min |
Why This Matters
This is the critical procurement differentiator for any study requiring CNS AChE reactivation; MINA is one of the few compounds capable of this, making it essential for neuroscience research.
- [1] Shih, T. M., Skovira, J. W., O'Donnell, J. C., & McDonough, J. H. (2010). Treatment with tertiary oximes prevents seizures and improves survival following sarin intoxication. *Journal of Molecular Neuroscience*, 40(1-2), 63–69. View Source
